molecular formula C11H11NO3 B11893132 5,6-dimethoxyisoquinolin-1(2H)-one

5,6-dimethoxyisoquinolin-1(2H)-one

Cat. No.: B11893132
M. Wt: 205.21 g/mol
InChI Key: CAJJNAVMVPGWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethoxyisoquinolin-1(2H)-one is a heterocyclic organic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxyisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal, followed by cyclization.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction to tetrahydroisoquinoline derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring or nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce tetrahydro derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its bioactive properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-dimethoxyisoquinolin-1(2H)-one depends on its specific interactions with biological targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of the isoquinoline family.

    6,7-Dimethoxyisoquinoline: A similar compound with methoxy groups at different positions.

    5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A reduced form of the compound.

Uniqueness

5,6-Dimethoxyisoquinolin-1(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 5 and 6 positions may enhance its stability and solubility compared to other isoquinoline derivatives.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

5,6-dimethoxy-2H-isoquinolin-1-one

InChI

InChI=1S/C11H11NO3/c1-14-9-4-3-8-7(10(9)15-2)5-6-12-11(8)13/h3-6H,1-2H3,(H,12,13)

InChI Key

CAJJNAVMVPGWNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)NC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.